molecular formula C8H17NO3 B14274059 5-Nitrooctan-4-ol CAS No. 132272-46-9

5-Nitrooctan-4-ol

Cat. No.: B14274059
CAS No.: 132272-46-9
M. Wt: 175.23 g/mol
InChI Key: SEICGYRRALKKBW-UHFFFAOYSA-N
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Description

5-Nitrooctan-4-ol is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) attached to the fifth carbon of an octane chain, with a hydroxyl group (-OH) on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrooctan-4-ol can be achieved through several methods. One common approach involves the nitration of octan-4-ol. This process typically uses nitric acid (HNO3) as the nitrating agent in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

5-Nitrooctan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 5-Nitrooctan-4-one or 5-nitrooctanoic acid.

    Reduction: 5-Amino-octan-4-ol.

    Substitution: 5-Nitrooctan-4-chloride.

Scientific Research Applications

5-Nitrooctan-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Nitrooctan-4-ol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful as an antimicrobial agent. The hydroxyl group also plays a role in its reactivity and solubility, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrohexan-4-ol: Similar structure but with a shorter carbon chain.

    5-Nitrodecane-4-ol: Similar structure but with a longer carbon chain.

    4-Nitrooctan-3-ol: Nitro and hydroxyl groups on different positions.

Uniqueness

5-Nitrooctan-4-ol is unique due to its specific positioning of the nitro and hydroxyl groups, which influences its chemical reactivity and potential applications. The balance between hydrophobic and hydrophilic properties makes it versatile for various uses in research and industry.

Properties

CAS No.

132272-46-9

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

5-nitrooctan-4-ol

InChI

InChI=1S/C8H17NO3/c1-3-5-7(9(11)12)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3

InChI Key

SEICGYRRALKKBW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CCC)O)[N+](=O)[O-]

Origin of Product

United States

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